6-fluoro-3,4-dihydroquinolin-2(1H)-one

Vue d'ensemble

Description

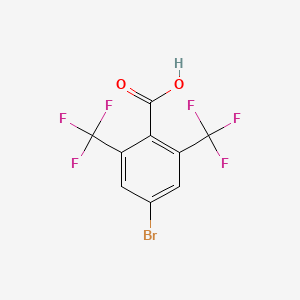

6-Fluoro-3,4-dihydroquinolin-2(1H)-one, also known as 6-FQ, is a novel synthetic compound with a range of potential applications in scientific research. It is a bicyclic heterocycle containing both a quinoline and a fluoroalkyl group, making it a unique and interesting compound for further investigation. 6-FQ has been used in a variety of research applications, including drug delivery, enzyme inhibition, and protein-protein interactions.

Applications De Recherche Scientifique

Chemical Resolutions and Synthesis

Chemical Resolution and Process Development : The compound 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), closely related to 6-fluoro-3,4-dihydroquinolin-2(1H)-one, has been resolved using tartaric acid derivatives. This process, which showed strong reaction kinetics and solvent dependence, leads to the proposal of an economic resolution process incorporating a racemization step (Bálint et al., 2002).

Synthesis of Fluorinated Heterocycles : Research on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate includes the synthesis of compounds similar to this compound. These methods have important implications for pharmaceutical and agrochemical industries (Wu et al., 2017).

Optical Resolution Techniques : The optical resolution of FTHQ, a related compound, has been achieved using supercritical fluid extraction with carbon dioxide. This method, involving the formation of diastereoisomeric salts, highlights a significant approach to resolving compounds similar to this compound (Kmecz et al., 2001).

Biological and Pharmacological Significance

Fluorophores in Biochemical Studies : Novel fluorophores related to the compound have been synthesized and characterized, with their fluorescence studied in various solvents and aqueous solutions. These fluorophores have applications in labelling nucleosides and oligodeoxyribonucleotides, enhancing fluorescence signals and hybridization affinity (Singh & Singh, 2007).

Fluorine in Crystal Engineering : The substitution of fluorine atoms in molecules similar to this compound has been explored for its impact on crystal engineering. This research demonstrates how fluorine affects the packing features in crystal structures, which is crucial for the design of new materials and pharmaceuticals (Choudhury & Row, 2006).

Antitumor Applications : Research on the design and synthesis of 2-phenylquinolin-4-ones, structurally related to this compound, has revealed potent antitumor agents. These compounds show significant inhibitory activity against tumor cell lines and may provide insights into the development of new anticancer drugs (Chou et al., 2010).

Antifungal Agent Development : The synthesis of 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives, which are structurally related, and their antifungal activities have been explored. This research contributes to the development of more effective and safer antifungal agents (Chun, 2012).

Radiopharmaceutical Applications : The fluorine-18-labelled compound [18 F]MK-6240, structurally related to this compound, is a novel PET radiopharmaceutical for detecting human neurofibrillary tangles. This research highlights the use of fluorine in developing new radiopharmaceuticals for neurological applications (Collier et al., 2017).

Fluorescent Probe Development : A novel two-photon fluorescent probe for detecting 1,4-dithiothreitol (DTT) has been developed, employing a structure related to this compound. This probe, due to its high sensitivity and selectivity, is significant for biological and biochemical applications (Sun et al., 2018).

Safety and Hazards

The safety information for 6-fluoro-3,4-dihydroquinolin-2(1H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

6-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNDBGXTEBTIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546804 | |

| Record name | 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75893-82-2 | |

| Record name | 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)